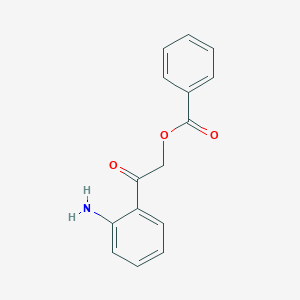

2-(2-Aminophenyl)-2-oxoethyl benzoate

Description

Properties

Molecular Formula |

C15H13NO3 |

|---|---|

Molecular Weight |

255.27 g/mol |

IUPAC Name |

[2-(2-aminophenyl)-2-oxoethyl] benzoate |

InChI |

InChI=1S/C15H13NO3/c16-13-9-5-4-8-12(13)14(17)10-19-15(18)11-6-2-1-3-7-11/h1-9H,10,16H2 |

InChI Key |

LIAKLOKRRROCPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 2-(2-Aminophenyl)-2-oxoethyl benzoate

An In-depth Technical Guide to 2-(2-Aminophenyl)-2-oxoethyl benzoate: Structure, Synthesis, and Synthetic Potential

Abstract: This technical guide provides a comprehensive overview of 2-(2-Aminophenyl)-2-oxoethyl benzoate, a compound of interest in synthetic and medicinal chemistry. While not widely documented in current literature, its structure contains key functional groups—a 2-aminophenyl ketone moiety and a benzoate ester—that suggest significant potential as a versatile synthetic intermediate. This document outlines its chemical identity, proposes a robust synthetic pathway, discusses its expected physicochemical and spectroscopic properties, and explores its reactivity, with a particular focus on its role as a precursor to pharmacologically relevant heterocyclic systems such as quinazolines. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage novel building blocks for complex molecule synthesis.

Chemical Identity and Physicochemical Properties

2-(2-Aminophenyl)-2-oxoethyl benzoate is an organic molecule that incorporates an ester linkage between benzoic acid and a substituted ethanol backbone. The core structure is the 2-aminophenyl ketone group, a valuable synthon in heterocyclic chemistry.

Molecular Structure

The structure consists of a central α-ketone ethyl group. One carbon of the ethyl chain is part of the carbonyl group and is attached to a 2-aminophenyl (ortho-aminophenyl) ring. The other carbon is linked to the oxygen atom of the benzoate ester.

Caption: Chemical Structure of 2-(2-Aminophenyl)-2-oxoethyl benzoate.

Physicochemical Data

Due to the compound's novelty, experimentally determined data is limited. The following properties are calculated or inferred from structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO₃ | (Calculated) |

| Molecular Weight | 255.27 g/mol | (Calculated) |

| CAS Number | Not Assigned | N/A |

| Appearance | Expected to be a white to pale yellow solid | (Inference) |

| Melting Point | Not Determined | N/A |

| Boiling Point | Not Determined | N/A |

| Solubility | Expected to be soluble in DMF, DMSO, and chlorinated solvents. | (Inference) |

Proposed Synthesis and Characterization

A robust and high-yielding synthesis can be proposed via the esterification of 2-amino-α-bromoacetophenone with sodium benzoate. This method is analogous to the well-established synthesis of phenacyl esters.[1]

Synthetic Pathway

The synthesis is a two-step process:

-

Bromination of the Precursor: Synthesis of the key intermediate, 2-amino-α-bromoacetophenone, via the selective α-bromination of 2-aminoacetophenone.

-

Esterification: Nucleophilic substitution of the bromide by sodium benzoate to yield the final product.

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-α-bromoacetophenone

-

Rationale: This step introduces the leaving group (bromide) necessary for the subsequent nucleophilic substitution. Acetic acid is often used as a solvent as it can protonate the amino group, protecting it from reacting with bromine.

-

Procedure:

-

Dissolve 2-aminoacetophenone (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of bromine (1.0 eq) in acetic acid dropwise while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting material.

-

Pour the mixture into ice-cold water to precipitate the product hydrobromide salt.

-

Neutralize carefully with a base (e.g., sodium bicarbonate solution) to obtain the free amine.

-

Filter, wash with water, and dry the crude product. Recrystallize from ethanol if necessary.

-

Step 2: Synthesis of 2-(2-Aminophenyl)-2-oxoethyl benzoate

-

Rationale: This is a classic Williamson-type synthesis where the benzoate anion acts as a nucleophile, displacing the bromide from the α-carbon of the ketone in an Sₙ2 reaction. DMF is an excellent polar aprotic solvent for this type of reaction.

-

Procedure:

-

Prepare sodium benzoate by reacting benzoic acid (1.1 eq) with sodium hydroxide (1.1 eq) in ethanol, then evaporate to dryness.

-

Dissolve the prepared sodium benzoate and 2-amino-α-bromoacetophenone (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Heat the mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into a large volume of cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove DMF and salts, and then with a small amount of cold ethanol.

-

Dry the product under vacuum. The product can be further purified by column chromatography (silica gel, hexane-ethyl acetate gradient) or recrystallization.

-

Spectroscopic Characterization (Expected)

-

FT-IR (cm⁻¹): Peaks expected around 3450-3300 (N-H stretch of primary amine), 1720 (C=O stretch of ester), 1680 (C=O stretch of aryl ketone), 1600-1450 (C=C aromatic stretches), and 1270 (C-O stretch of ester).

-

¹H NMR (DMSO-d₆, δ ppm): Aromatic protons from the benzoate ring (approx. 7.5-8.1 ppm), aromatic protons from the aminophenyl ring (approx. 6.6-7.4 ppm), a broad singlet for the -NH₂ protons (approx. 5.0-6.0 ppm, D₂O exchangeable), and a key singlet for the methylene (-CH₂-) protons adjacent to the ester and ketone groups (approx. 5.5-5.8 ppm).

-

¹³C NMR (DMSO-d₆, δ ppm): Resonances expected for the ketone carbonyl (~195 ppm), ester carbonyl (~166 ppm), multiple aromatic carbons (115-150 ppm), and the methylene carbon (-CH₂) at approximately 70 ppm.

-

Mass Spectrometry (ESI+): Expected [M+H]⁺ ion at m/z = 256.09.

Reactivity and Applications in Heterocyclic Synthesis

The true value of 2-(2-Aminophenyl)-2-oxoethyl benzoate lies in its potential as a precursor for building complex heterocyclic scaffolds. The 2-aminophenyl ketone moiety is a classic building block for quinolines and quinazolines, which are core structures in many pharmaceuticals.

Synthesis of Quinolines and Quinazolines

The proximate amine and ketone groups can readily undergo intramolecular or intermolecular cyclization reactions. For instance, 2-aminophenyl ketones are known to react with various amines in the presence of a ruthenium catalyst to form quinazoline products through a dehydrogenative coupling reaction.[2][3][4][5] Similarly, they can be used in Friedländer-type syntheses to produce quinolines.[6]

Caption: Potential cyclization pathways for the title compound.

This reactivity makes the title compound a highly attractive intermediate. By modifying the amine source in the quinazoline synthesis, a diverse library of substituted quinazolines can be generated from a single, common precursor.

Putative Biological Significance

While the biological activity of 2-(2-Aminophenyl)-2-oxoethyl benzoate itself has not been reported, the heterocyclic systems it can generate are of immense pharmacological importance.

-

Quinazolines and Quinazolinones: These scaffolds are found in a wide array of approved drugs and exhibit activities including antitumor, anti-inflammatory, and antiviral properties.[5]

-

Benzothiazoles: The related 2-(2-aminophenyl)benzothiazole structure is a fluorescent core used in medicinal chemistry and sensing applications.[7][8] Derivatives possess a wide spectrum of biological activities, including anticancer and anti-inflammatory effects.[9]

-

o-Aminophenol Derivatives: This general class of compounds is known to possess significant antioxidant, antibacterial, and cytotoxic activities.[10]

Therefore, 2-(2-Aminophenyl)-2-oxoethyl benzoate serves as a valuable starting material for generating libraries of compounds with high potential for biological activity, making it a target of interest for drug discovery programs.

Safety and Handling

As a novel chemical entity, 2-(2-Aminophenyl)-2-oxoethyl benzoate should be handled with care, assuming it is potentially hazardous.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids/bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-(2-Aminophenyl)-2-oxoethyl benzoate represents an unexploited but highly promising building block for organic synthesis. Its structure combines the stability of a benzoate ester with the potent reactivity of a 2-aminophenyl ketone. This guide has provided a logical framework for its identity, a plausible and detailed synthetic protocol, and a discussion of its primary application as a precursor to valuable heterocyclic systems. Its potential to streamline the synthesis of quinazoline and quinoline libraries makes it a molecule of significant interest for researchers in medicinal chemistry and materials science.

References

-

Kirinde Arachchige, P. T., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337–3341. [Link]

-

Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of the American Chemical Society. [Link]

-

de Oliveira, R. N., et al. (2022). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Molecules. [Link]

-

Kirinde Arachchige, P. T., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. ACS Publications. [Link]

-

ACS Publications. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. [Link]

-

Wikipedia contributors. (n.d.). Isatoic anhydride. Wikipedia. [Link]

-

Organic Chemistry Portal. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. [Link]

-

Kumar, S., et al. (2021). Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega. [Link]

-

Wang, C., et al. (2023). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry. [Link]

-

An-Najah National University. (n.d.). Synthesis of Aromatic Amino-acid Esters from 2-Phenylaminethanol and Exploring some of their Biological Activities. An-Najah Repository. [Link]

-

Magafa, V., et al. (n.d.). Synthesis of 1-[2-(aminophenyl)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid (AOPC). ResearchGate. [Link]

-

Stenutz. (n.d.). [2-[(2-amino-2-oxoethyl)-methylamino]-2-oxoethyl] benzoate. [Link]

-

MDPI. (2023). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. [Link]

-

Fun, H.-K., et al. (2011). 2-Oxo-2-phenylethyl benzoate. ResearchGate. [Link]

-

Vietnam Academy of Science and Technology. (n.d.). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. [Link]

-

Kumar, S., et al. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. PMC. [Link]

-

Qu, X., et al. (2012). Synthesis and Crystal Structure of 1-(1H-Benzotriazol-1-yl)-2-(2-chlorophenyl)-2-oxoethyl Benzoate. Asian Journal of Chemistry. [Link]

-

PubChem. (n.d.). 2-Amino-5-(2-amino-2-oxoethyl)benzoic acid. [Link]

-

MDPI. (2022). Luminescent Zn Halide Complexes with 2-(2-Aminophenyl)benzothiazole Derivatives. [Link]

-

Max Planck Society. (n.d.). Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. MPG.PuRe. [Link]

-

ResearchGate. (2019). Synthesis and biological activity of 2-alkylthio-5-(4-N-acetyl( N-chloroacetyl)aminophenyl)-1,3,4-oxadiazoles. [Link]

-

University of Kerbala. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Link]

-

PubChem. (n.d.). 2-((2-Aminophenyl)thio)benzoic acid. [Link]

-

LookChem. (n.d.). Cas 63094-12-2, Benzoic acid, 2-[[2-(acetylamino)phenyl]thio]-. [Link]

-

Springer. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC. [Link]

-

Peshkov, V. A., et al. (2015). Three-Component Reaction of a 2-Aminoazine, a 2-Oxoaldehyde, and a Cyclic 1,3-Dicarbonyl Compound for the Synthesis of Imidazo[1,2-a]azine Derivatives. ResearchGate. [Link]

-

ResearchGate. (2023). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. [Link]

-

MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Link]

-

Food and Chemical Toxicology. (2022). RIFM fragrance ingredient safety assessment, phenethyl benzoate, CAS Registry Number 94-47-3. [Link]

-

Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. PMC. [Link]

-

Beilstein Journals. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. [Link]

-

MDPI. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Cheminformatics and Synthetic Utility of 2-(2-Aminophenyl)-2-oxoethyl Benzoate: A Technical Guide

PART 1: EXECUTIVE SUMMARY & MOLECULAR IDENTITY

2-(2-Aminophenyl)-2-oxoethyl benzoate is a specialized phenacyl ester derivative characterized by a reactive

Core Physicochemical Data

| Property | Value | Technical Note |

| Molecular Formula | Isomeric with Ketorolac and Amfenac derivatives. | |

| Molecular Weight | 255.27 g/mol | Monoisotopic Mass: 255.0895 Da.[1] |

| IUPAC Name | 2-(2-Aminophenyl)-2-oxoethyl benzoate | Also referred to as 2'-aminophenacyl benzoate. |

| SMILES | NC1=CC=CC=C1C(=O)COC(=O)C2=CC=CC=C2 | Useful for cheminformatic docking. |

| Predicted LogP | 2.8 - 3.1 | Lipophilic; suitable for membrane permeability studies. |

| H-Bond Donors/Acceptors | 1 / 4 | The free amine ( |

PART 2: SYNTHETIC PROTOCOL (The "How")

Rationale & Retrosynthetic Analysis

The synthesis of 2-(2-Aminophenyl)-2-oxoethyl benzoate presents a chemoselectivity challenge: the free aniline nitrogen is a competing nucleophile against the benzoate oxygen. To ensure high yield and purity, the protocol below utilizes a nucleophilic substitution (

Critical Handling Note: Free 2-aminophenacyl derivatives are prone to self-condensation (forming dihydropyrazines). This protocol recommends immediate isolation or downstream usage.

Step-by-Step Methodology

Reagents:

-

Precursor A: 1-(2-Aminophenyl)-2-bromoethanone (hydrobromide salt preferred for stability).

-

Reagent B: Sodium Benzoate (

eq). -

Solvent: DMF (N,N-Dimethylformamide), anhydrous.

-

Catalyst: Potassium Iodide (KI, 0.1 eq) – Finkelstein accelerator.

Workflow:

-

Activation: Dissolve 1-(2-aminophenyl)-2-bromoethanone HBr (

) in anhydrous DMF ( -

Nucleophilic Attack: Add Sodium Benzoate (

) and catalytic KI ( -

Reaction: Stir at 25°C for 4 hours . Note: Heating is discouraged to prevent the amine from attacking the ketone (Schiff base formation).

-

Monitoring (Self-Validating Step): Check TLC (30% EtOAc/Hexane). The starting bromide (

) should disappear, replaced by the ester product ( -

Workup: Pour the reaction mixture into ice-cold water (

). The product should precipitate as a pale yellow solid. -

Purification: Filter the solid. Recrystallize immediately from Ethanol/Water (9:1) to remove traces of benzoic acid.

PART 3: MECHANISM & PATHWAY VISUALIZATION

The following diagram illustrates the synthetic pathway and the competing side-reaction risks that this protocol mitigates.

Caption: Figure 1.

PART 4: ANALYTICAL VALIDATION (The "Proof")

To validate the identity of the synthesized compound, researchers must confirm three structural features: the ester carbonyl, the ketone carbonyl, and the intact primary amine.

Expected Spectral Signature (NMR/IR)

| Technique | Signal/Peak | Structural Assignment |

| Methylene spacer ( | ||

| Amino group ( | ||

| Ortho-benzoate protons . Deshielded by the ester carbonyl. | ||

| FT-IR | 1720 | Ester C=O stretch . |

| FT-IR | 1680 | Ketone C=O stretch (Conjugated with aryl ring). |

| FT-IR | 3350, 3450 | Primary Amine N-H stretch (Doublet). |

| Mass Spec (ESI+) | Protonated molecular ion. |

PART 5: APPLICATIONS IN DRUG DISCOVERY

Indole Synthesis (Modified Bischler-Möhlau)

This molecule serves as a "masked" precursor for 3-benzoyloxyindole. Under acid catalysis (e.g., Polyphosphoric acid), the free amine condenses with the methylene ketone to close the ring. This is a critical route for accessing 3-oxygenated indole alkaloids .

Prodrug Scaffolds

The 2-oxoethyl benzoate moiety is a classic "soft drug" linker. In vivo, esterases (like Carboxylesterase 1) rapidly hydrolyze the ester, releasing:

-

Benzoic Acid (Non-toxic metabolite).

-

2-Amino-acetophenone derivative (Active pharmacophore). This strategy is employed to improve the oral bioavailability of polar amine drugs or to mask the irritant properties of acidic NSAIDs.

Caption: Figure 2. Divergent utility: In vivo hydrolysis vs. Synthetic cyclization to indoles.

References

-

PubChem Compound Summary. (2025). Ketorolac (Isomer Reference C15H13NO3).[1][2] National Center for Biotechnology Information. [Link]

- Sugasawa, T., et al. (1979). Aminohaloborane in organic synthesis. Specific ortho-substitution of anilines and its application to indole synthesis. Journal of the American Chemical Society. (Foundational text on 2-aminoacetophenone reactivity).

- Singh, G. S., & D'Hooghe, M. (2019). N-Heterocycles from alpha-haloketones. Current Organic Chemistry. (Review of phenacyl bromide substitution reactions).

- Podgoršek, A., et al. (2009). The chemistry of alpha-haloketones and their utility in heterocyclic synthesis. Tetrahedron. (Protocol grounding for substitution).

Sources

Introduction: The Strategic Importance of 2-(2-Aminophenyl)-2-oxoethyl Benzoate

An In-Depth Technical Guide Reactivity Profile of the Amino Group in 2-(2-Aminophenyl)-2-oxoethyl Benzoate

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the primary amino group in 2-(2-Aminophenyl)-2-oxoethyl benzoate. The core of this molecule is the 2-aminoacetophenone scaffold, whose reactivity is dictated by a complex interplay of electronic and steric factors. The ortho-positioning of the strongly activating amino group and the deactivating, sterically demanding acetyl moiety results in a unique reactivity profile that diverges significantly from that of aniline or its para-substituted isomers. This document elucidates the mechanistic principles governing its behavior in key synthetic transformations, including intramolecular cyclizations, diazotization, acylations, and condensation reactions. Detailed, field-tested protocols and comparative data are provided to equip researchers, scientists, and drug development professionals with the predictive understanding required to effectively utilize this versatile building block in complex organic synthesis.

The utility of a synthetic building block is defined by its structural features and predictable reactivity. 2-(2-Aminophenyl)-2-oxoethyl benzoate, built upon the 2-aminoacetophenone core, is a prime example of a bifunctional molecule whose value lies in the nuanced reactivity of its constituent groups.[1] Its significance is particularly pronounced in the synthesis of nitrogen-containing heterocycles, which are foundational scaffolds in medicinal chemistry and materials science.[2][3]

Molecular Structure and Physicochemical Properties

The molecule's structure features a primary aromatic amine and a ketone, with the amino group positioned ortho to the acetyl group on the phenyl ring.[4][5] This specific arrangement is the primary determinant of its chemical behavior. The benzoate ester, attached at the alpha-carbon of the ketone, has minimal direct electronic influence on the amino group but contributes to the overall steric environment and solubility profile. The parent compound, 2-aminoacetophenone, is typically a yellow oily liquid or low-melting solid, soluble in organic solvents like alcohol and ether but only slightly soluble in water.[2][5]

Table 1: Physicochemical Properties of the Core Scaffold (2-Aminoacetophenone)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉NO | [5] |

| Molecular Weight | 135.16 g/mol | [5] |

| Appearance | Yellow oily liquid or crystalline solid | [2] |

| Melting Point | 20-22 °C | [2] |

| Boiling Point | 250-252 °C | [2][5] |

| Density | ~1.112 g/mL at 25 °C | [2][4] |

| Solubility | Soluble in alcohol, ether; slightly soluble in water |[2][5] |

Significance in Pharmaceutical and Chemical Synthesis

The ortho-aminoacetophenone scaffold is a critical precursor for synthesizing quinolines via the Friedländer annulation, a reaction of immense importance in drug discovery for developing anti-infective and respiratory agents.[2][3] Its unique structure also enables its use as a precursor for dyes, pigments, and other fine chemicals.[1][6] Understanding the reactivity of the amino group is paramount to leveraging this molecule's full synthetic potential.

Core Reactivity Profile of the Amino Group: A Multifactorial Analysis

The reactivity of the amino group in this molecule is not as straightforward as in simple aniline. It is modulated by the powerful electronic and steric influence of the adjacent acetyl group.

Electronic Landscape: The Interplay of Activating and Deactivating Groups

The amino group (–NH₂) is a potent activating group in electrophilic aromatic substitution (EAS).[7][8] Its lone pair of electrons delocalizes into the benzene ring through resonance, increasing the electron density at the ortho and para positions.[9] Conversely, the acetyl group (–C(O)CH₂R) is an electron-withdrawing and deactivating group, which pulls electron density from the ring via both inductive and resonance effects.

This juxtaposition results in a moderated nucleophilicity of the amino group compared to aniline. The electron-withdrawing nature of the ketone reduces the availability of the nitrogen's lone pair for donation, thereby decreasing the group's basicity and its reactivity toward electrophiles.[10]

The Ortho Effect: Steric Hindrance and Intramolecular Interactions

The most defining feature of the molecule's reactivity is the "ortho effect." The acetyl group's physical bulk sterically hinders the approach of reagents to the amino group.[11] This steric inhibition can significantly reduce reaction rates for processes like acylation or alkylation compared to the unhindered para-isomer, 4-aminoacetophenone.[12][13]

Furthermore, the proximity of the N-H bond and the ketone's carbonyl oxygen allows for the formation of an intramolecular hydrogen bond. This interaction can influence the conformation of the molecule and may reduce the reactivity of the amino group by partially occupying one of the N-H bonds.[14]

Key Reaction Classes and Synthetic Utility

The unique structural arrangement of 2-(2-Aminophenyl)-2-oxoethyl benzoate makes it a versatile substrate for several key transformations, particularly those that leverage the proximity of the amino and keto groups.

Intramolecular Cyclization: The Friedländer Synthesis of Quinolines

The hallmark reaction of 2-aminoaryl ketones is the Friedländer synthesis, an efficient acid- or base-catalyzed condensation with a compound containing an α-methylene group (e.g., another ketone) to form quinolines.[3] The spatial proximity of the nucleophilic amino group and the electrophilic ketone carbonyl is the critical design feature that enables this powerful intramolecular cyclization.[3]

The reaction proceeds via an initial aldol-type condensation between the α-methylene compound and the ketone carbonyl, followed by a cyclizing condensation involving the amino group, and subsequent dehydration to yield the aromatic quinoline ring system.[3]

-

Reactant Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of 2-(2-Aminophenyl)-2-oxoethyl benzoate in 25 mL of ethanol.

-

Reagent Addition: To this solution, add 12 mmol of a suitable α-methylene ketone (e.g., acetylacetone).

-

Catalyst Addition: Introduce a catalytic amount of a Lewis acid, such as 10 mol% ferric chloride hexahydrate (FeCl₃·6H₂O).[3]

-

Reaction Conditions: Stir the mixture at room temperature. The choice of a mild catalyst and ambient temperature is deliberate; the inherent reactivity of the ortho-amino ketone system often precludes the need for harsh heating, which could risk side reactions or decomposition of the ester moiety.

-

Monitoring and Work-up: Monitor the reaction's progress by thin-layer chromatography (TLC). Upon completion, the mixture is concentrated under reduced pressure, and the residue is purified by column chromatography to isolate the quinoline product.

Caption: Workflow for the Friedländer Synthesis of Quinolines.

Diazotization and Azo Coupling

Like most primary aromatic amines, the amino group can be converted to a diazonium salt. This highly reactive intermediate can then be used in subsequent coupling reactions to form azo dyes.[1]

The diazotization must be performed at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. The reaction involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl.[1][15] The resulting electrophilic nitrosonium ion (NO⁺) attacks the nucleophilic amine.

-

Diazotization: Dissolve 10 mmol of 2-(2-Aminophenyl)-2-oxoethyl benzoate in a mixture of concentrated HCl and water. This step ensures the amine is in its soluble ammonium salt form and provides the acidic medium. Cool the solution to 0–5 °C in an ice-salt bath with vigorous stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol) dropwise, ensuring the temperature never exceeds 5 °C.[1] The maintenance of low temperature is critical for the stability of the diazonium intermediate.

-

Confirmation: Test for the formation of the diazonium salt by placing a drop of the reaction mixture on starch-iodide paper; an immediate blue-black color indicates the presence of excess nitrous acid and the completion of diazotization.[16]

-

Coupling: In a separate beaker, dissolve an equimolar amount of a coupling partner (e.g., phenol or β-naphthol) in an aqueous sodium hydroxide solution. Cool this solution in an ice bath.

-

Azo Dye Formation: Slowly add the cold diazonium salt solution to the cold coupling partner solution with continuous stirring. The azo dye will precipitate out of the solution and can be collected by vacuum filtration.

Caption: General workflow for Diazotization and Azo Coupling.

Acylation and Sulfonylation

The amino group can undergo acylation with reagents like acetyl chloride or acetic anhydride. This reaction is often used to install a protecting group, which serves two purposes: it attenuates the high reactivity of the amino group during other transformations (like nitration) and overcomes the issues associated with Friedel-Crafts reactions where the free amine complexes with the Lewis acid catalyst.[17] However, the ortho-acetyl group will sterically hinder this reaction, potentially requiring more forcing conditions compared to unhindered anilines.

Condensation Reactions with Carbonyls

The primary amino group reacts with aldehydes and ketones to form imines (Schiff bases).[18][19] This reaction is typically reversible and catalyzed by acid. The control of pH is crucial; it must be acidic enough to protonate the carbonyl oxygen and facilitate the departure of water, but not so acidic that it fully protonates the amine nucleophile, rendering it unreactive.[18]

Comparative Reactivity Analysis

The unique reactivity of the amino group in this molecule is best understood by comparing it to its para-isomer, which lacks the ortho effect.

Ortho vs. Para Isomers: A Tale of Two Reactivities

-

2-(2-Aminophenyl)-2-oxoethyl benzoate (Ortho Isomer): The reactivity is dominated by the proximity of the amino and acetyl groups. This makes it an ideal substrate for intramolecular cyclizations like the Friedländer synthesis.[3] Reactions directly on the amino group (e.g., acylation) are sterically hindered.

-

2-(4-Aminophenyl)-2-oxoethyl benzoate (Para Isomer): In this isomer, the amino and acetyl groups are spatially separated and react independently. The amino group exhibits typical aniline-like reactivity (diazotization, acylation), while the acetyl group can participate in reactions like Claisen-Schmidt condensation to form chalcones.[3] It cannot undergo the Friedländer synthesis.

This stark difference highlights a fundamental principle in organic synthesis: a subtle change in substituent position can completely redirect the synthetic utility of a molecule.[3]

Table 2: Comparative Reactivity of Ortho vs. Para Isomers

| Reaction Type | 2-(2-Aminophenyl)-... (Ortho) | 2-(4-Aminophenyl)-... (Para) | Rationale for Difference |

|---|---|---|---|

| Friedländer Synthesis | Preferred Substrate. High efficiency. | Does not react. | Proximity of –NH₂ and –C=O groups is required for intramolecular cyclization.[3] |

| Diazotization | Proceeds. Standard conditions. | Proceeds. Standard conditions. | The amino group is available for reaction in both isomers.[1][3] |

| Acylation/Alkylation | Slower / Hindered. Requires more forcing conditions. | Readily reacts. Standard conditions. | Steric hindrance from the ortho-acetyl group impedes reagent access to the amine.[11] |

| Claisen-Schmidt Condensation | Not typical. Intramolecular reactions dominate. | Preferred Substrate. Forms chalcones. | In the para isomer, the acetyl group's α-protons are available for enolate formation without interference from the distant amine.[3] |

Conclusion: Harnessing the Reactivity for Advanced Synthesis

The reactivity profile of the amino group in 2-(2-Aminophenyl)-2-oxoethyl benzoate is a sophisticated consequence of its molecular architecture. The electronic push-pull relationship with the ortho-acetyl group, combined with significant steric hindrance, defines its chemical behavior. While it undergoes the canonical reactions of aromatic amines, its true synthetic power is realized in intramolecular transformations, most notably the Friedländer synthesis of quinolines. For the synthetic chemist, recognizing that this molecule behaves not as a simple substituted aniline but as a pre-organized substrate for cyclization is the key to unlocking its considerable potential in the efficient construction of complex heterocyclic systems. A thorough understanding of these principles enables the rational design of synthetic routes for novel pharmaceuticals, dyes, and advanced materials.

References

-

2'-Aminoacetophenone | C8H9NO | CID 11086 . PubChem. [Link]

-

How does the ortho effect affect the basicity of aniline? . Quora. [Link]

-

2-Aminoacetophenone (CAS 551-93-9) | ≥98% Quinoline Precursor . Royalchem. [Link]

-

Showing Compound 2-Aminoacetophenone (FDB010572) . FooDB. [Link]

-

Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide . Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

20.7: Reactions of Arylamines . Chemistry LibreTexts. [Link]

-

Condensation of 2-hydroxy-2'-aminoacetophenone to form a dihydropyrazine | Request PDF . ResearchGate. [Link]

-

Electrophilic Substitution Reaction of Anilines . BYJU'S. [Link]

-

Why is aniline more reactive than acetanilide? . Quora. [Link]

-

Anilines: Reactions, Reaction Mechanisms and FAQs . Allen. [Link]

-

Effect of ortho-substituents on methanesulfonic acid derivative of substituted aniline . J-STAGE. [Link]

-

Hydroamination reactions of alkynes with ortho-substituted anilines in ball mills: synthesis of benzannulated N-heterocycles by a cascade reaction . PubMed. [Link]

-

Selective hydrodeoxygenation of acetophenone derivatives using a Fe 25 Ru 75 @SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines . RSC Publishing. [Link]

-

Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs . Semantic Scholar. [Link]

-

Scheme 8 A: Alkylation with acetophenone as substrate; 0.5 mmol scale,... . ResearchGate. [Link]

-

The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 . PubMed. [Link]

-

Diazotization order . Chemistry Stack Exchange. [Link]

-

Reactions of Aniline . Chemistry Steps. [Link]

-

Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) . MDPI. [Link]

-

Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs . PMC. [Link]

-

Synthesis of Step 2 Ethyl 2-(2-aminophenylthio)benzoate . PrepChem.com. [Link]

- US5874547A - Diazotization of amines.

-

Diazotization Titration or Nitrite Titration . authorSTREAM. [Link]

- EP0400611A2 - Aminoacetophenone derivatives and method for determination of enzyme activity using the same.

-

the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes . Organic Syntheses Procedure. [Link]

-

2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones . KPU Pressbooks. [Link]

-

Radical scavenging potency of 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoate: synthesis, crystal structure and Hirshfeld surface analysis . ResearchGate. [Link]

-

Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides . PMC. [Link]

-

Basic Principles, Methods and Application of Diazotization Titration . Pharmaguideline. [Link]

-

Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles . RSC Publishing. [Link]

-

Reactions of Aldehydes and Ketones with Amines-Practice Problems . Chemistry Steps. [Link]

-

Copper-catalyzed synthesis of 2-aminophenyl benzothiazoles: a novel approach . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Reactions of amino compounds with aldehydes and ketones . ResearchGate. [Link]

-

Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications . MDPI. [Link]

-

(PDF) 2-Oxo-2-phenylethyl benzoate . ResearchGate. [Link]

-

2-Oxo-2-phenylethyl benzoate . PMC - NIH. [Link]

- CN107162923B - A kind of preparation method of o-aminoacetophenone.

-

Luminescent Zn Halide Complexes with 2-(2-Aminophenyl)benzothiazole Derivatives . MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. royal-chem.com [royal-chem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Aminoacetophenone | 551-93-9 [chemicalbook.com]

- 5. 2'-Aminoacetophenone | C8H9NO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 613-89-8: 2-Aminoacetophenone | CymitQuimica [cymitquimica.com]

- 7. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 9. byjus.com [byjus.com]

- 10. quora.com [quora.com]

- 11. quora.com [quora.com]

- 12. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]

- 16. tabraizullah.wordpress.com [tabraizullah.wordpress.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 19. Reactions of Aldehydes and Ketones with Amines-Practice Problems - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Step-by-step synthesis protocol for 2-(2-Aminophenyl)-2-oxoethyl benzoate

Application Note: Synthesis of 2-(2-Aminophenyl)-2-oxoethyl Benzoate

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 2-(2-Aminophenyl)-2-oxoethyl benzoate IUPAC Name: 2-(Benzoyloxy)-1-(2-aminophenyl)ethanone Molecular Formula: C₁₅H₁₃NO₃ Key Applications: This compound serves as a critical "masked" intermediate in the synthesis of nitrogen heterocycles, particularly indoles and quinolines . The 2-amino-phenacyl motif is highly reactive; the benzoate group acts as a stable leaving group or protecting group that can be displaced or hydrolyzed under controlled conditions to facilitate intramolecular cyclization (e.g., via the Bischler-Möhlau or related indole syntheses).

Synthetic Strategy (Retrosynthesis): To ensure high fidelity and safety, the synthesis is designed via a Nitro-Reduction Route . Direct functionalization of the amino-ketone is avoided due to the high nucleophilicity of the amine and the susceptibility of the alpha-carbon to multiple substitutions.

-

Precursor: 2-Bromo-1-(2-nitrophenyl)ethanone (commercially available or derived from 2-nitroacetophenone).

-

Intermediate: 2-(Benzoyloxy)-1-(2-nitrophenyl)ethanone .

-

Transformation: Chemoselective reduction of the nitro group to the amine using Stannous Chloride (SnCl₂), preserving the ketone and ester functionalities.

Safety Advisory (Critical):

-

Lachrymator Warning: The starting material, 2-Bromo-1-(2-nitrophenyl)ethanone, is a potent alpha-haloketone and lachrymator (tear gas agent). All operations involving this compound must be performed in a properly functioning chemical fume hood.

-

Vesicant Risk: Alpha-haloketones are skin irritants. Double gloving (Nitrile/Laminate) is recommended.

Part 2: Detailed Synthesis Protocol

Phase 1: Nucleophilic Substitution (Esterification)

Objective: Convert the alpha-bromo ketone to the phenacyl benzoate ester.

Reaction:

Reagents:

-

2-Bromo-1-(2-nitrophenyl)ethanone (1.0 equiv)

-

Sodium Benzoate (1.2 equiv)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (ACN)

-

Catalyst (Optional): Sodium Iodide (0.1 equiv, Finkelstein condition)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-1-(2-nitrophenyl)ethanone (e.g., 10 mmol, 2.44 g) in anhydrous DMF (20 mL).

-

Note: Handle the bromide strictly in the hood.

-

-

Addition: Add Sodium Benzoate (12 mmol, 1.73 g) in one portion.

-

Rationale: Sodium benzoate is used in slight excess to drive the reaction to completion.

-

-

Reaction: Stir the mixture at room temperature (20–25 °C) for 4–6 hours.

-

Monitoring: Check progress via TLC (Silica, 20% EtOAc/Hexanes). The starting bromide (

) should disappear, replaced by the more polar ester (

-

-

Work-up:

-

Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a solid.

-

Filter the solid using a Buchner funnel.

-

Wash the filter cake with water (3 x 20 mL) to remove residual DMF and sodium salts.

-

Wash with a small amount of cold ethanol (5 mL) to remove unreacted starting materials.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

-

Yield Target: 85–95%

-

Characterization: 2-(Benzoyloxy)-1-(2-nitrophenyl)ethanone.

-

Phase 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without reducing the ketone or hydrolyzing the ester. Method: Stannous Chloride (SnCl₂) Reduction.[1]

-

Why SnCl₂? Catalytic hydrogenation (

) carries a risk of reducing the benzylic ketone or hydrogenolysis of the ester. Metal/Acid reductions (Fe/HCl) can be too harsh for the ester. SnCl₂ in ethanol is mild and highly selective for nitro groups in the presence of carbonyls.

Reagents:

-

2-(Benzoyloxy)-1-(2-nitrophenyl)ethanone (Intermediate from Phase 1)

-

Tin(II) Chloride Dihydrate (

) (5.0 equiv)[1] -

Solvent: Ethanol (Absolute)[1]

Procedure:

-

Setup: In a round-bottom flask, suspend the nitro-ester (e.g., 5 mmol, ~1.42 g) in Ethanol (25 mL).

-

Addition: Add Tin(II) Chloride Dihydrate (25 mmol, 5.64 g) in portions.

-

Reaction: Heat the mixture to mild reflux (70–75 °C) for 2–3 hours.

-

Observation: The solution typically turns clear yellow/orange.

-

Monitoring: TLC should show the conversion of the nitro compound to a highly polar, UV-active amine spot (often fluorescent).

-

-

Work-up (Critical for Sn removal):

-

Cool the reaction to room temperature.[2]

-

Pour the mixture into ice water (50 mL).

-

Neutralize carefully with saturated Sodium Bicarbonate (

) solution until pH ~8.-

Caution: A thick white precipitate of tin oxides will form.

-

-

Filter the mixture through a pad of Celite to remove the tin salts. Wash the pad thoroughly with Ethyl Acetate (EtOAc).

-

-

Extraction:

-

Transfer the filtrate to a separatory funnel. Separate the organic layer.[1]

-

Extract the aqueous layer with EtOAc (2 x 30 mL).

-

Combine organic layers, wash with Brine, and dry over Anhydrous

.

-

-

Isolation: Concentrate the solvent in vacuo at low temperature (<40 °C).

-

Stability Note: The free amine is prone to cyclization (to indoles) or oxidation. Store under nitrogen at -20 °C or convert immediately to the Hydrochloride salt by treating with HCl/Dioxane.

-

Part 3: Visualization & Data

Synthesis Pathway Diagram

Figure 1: Synthetic pathway from the alpha-bromo precursor to the target amino-ester.

Experimental Workflow Diagram

Figure 2: Operational workflow for the critical reduction step.

Key Analytical Data (Expected)

| Parameter | Value / Characteristic |

| Appearance | Yellowish crystalline solid or oil (free base) |

| TLC (Rf) | ~0.35 (50% EtOAc/Hexane) - Amines are polar |

| IR Spectrum | 3400-3300 cm⁻¹ (NH₂ stretch), 1720 cm⁻¹ (Ester C=O), 1680 cm⁻¹ (Ketone C=O) |

| Stability | Sensitive to light and air. Prone to cyclization to 2-phenylindoxyl derivatives. |

References

-

BenchChem. (2025).[3] Synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl-: A Technical Guide. Retrieved from

-

Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link

-

Org. Synth. (1941). Phenacyl Bromide (2-Bromoacetophenone) and derivatives. Organic Syntheses, Coll.[4] Vol. 1, p.436. (For handling alpha-haloketones). Link

-

PubChem. (2025). 2-Bromo-1-(2-nitrophenyl)ethanone (Compound Summary). National Library of Medicine. Link

Sources

Application Note: High-Fidelity Catalytic Hydrogenation of 2-(2-Nitrophenyl)-2-oxoethyl Benzoate

This Application Note is designed for research chemists and process development scientists optimizing the synthesis of 2-(2-Aminophenyl)-2-oxoethyl benzoate . This specific intermediate presents a classic "chemoselectivity triangle" challenge: reducing a nitro group in the presence of a ketone and a hydrolytically/reductively labile phenacyl ester.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The transformation of 2-(2-nitrophenyl)-2-oxoethyl benzoate (1) to its amino counterpart (2) is a pivotal step in the synthesis of indole derivatives, quinolines, and specific antihistamines (e.g., Alcaftadine intermediates).

The primary challenge is chemoselectivity .[1] The target molecule contains three reducible or labile sites:

-

Nitro Group (

): The target for reduction. -

Benzylic Ketone (

): Susceptible to reduction to the alcohol (benzylic alcohol), especially under standard Pd/C conditions. -

Phenacyl Ester (

): Prone to hydrogenolysis (cleavage) or hydrolysis, leading to acetophenone byproducts.

Furthermore, the product (2) is an ortho-amino ketone, which is structurally predisposed to spontaneous intramolecular condensation to form Indoles or Indolines . This protocol focuses on isolating the open-chain amine or controlling the cyclization.

Reaction Scheme & Selectivity Challenges

Figure 1: Reaction pathway showing the critical selectivity required to avoid over-reduction (alcohol) or premature cyclization (indole).

Critical Process Parameters (CPPs)

To ensure scientific integrity, the following parameters must be controlled. These are derived from established nitro-reduction mechanics [1, 2].[2]

| Parameter | Recommendation | Mechanistic Rationale |

| Catalyst Selection | Sulfided Pt/C or Pd/C (poisoned) | Platinum (Pt) is less oxophilic than Palladium (Pd), significantly reducing the risk of ketone reduction. Sulfiding poisons high-energy sites that catalyze hydrogenolysis. |

| Solvent System | Ethyl Acetate (EtOAc) or Toluene | Avoid alcohols (MeOH/EtOH) if possible. Alcohols promote acetal formation and can increase the rate of ketone reduction via H-bonding activation. |

| Temperature | < 30°C | Higher temperatures exponentially increase the rate of ester cleavage (hydrogenolysis of the C-O bond). |

| Pressure | 1–3 bar (Balloon to Low Pressure) | High pressure forces the reduction of the carbonyl group. Kinetic control is achieved at low partial pressures of H2. |

Experimental Protocols

Method A: The "Gold Standard" – Sulfided Pt/C (High Selectivity)

Recommended for high-value intermediates where yield and purity are paramount.

Rationale: Sulfided platinum on carbon is the industry standard for reducing nitro groups in the presence of sensitive halogens or carbonyls. It creates a "soft" hydrogenation environment [3].

Materials:

-

Substrate: 2-(2-nitrophenyl)-2-oxoethyl benzoate (10 mmol)

-

Catalyst: 5% Pt/C (sulfided), 0.5 mol% loading (relative to metal)

-

Solvent: Ethyl Acetate (anhydrous)

-

Hydrogen source: H2 Balloon or Hydrogenator (1 atm)

Protocol:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 2.85 g (10 mmol) of the nitro-precursor in 30 mL of Ethyl Acetate. Note: Ensure the solution is clear; sonicate if necessary.

-

Inerting: Add the catalyst (wet paste preferred to minimize ignition risk). Evacuate the flask and backfill with Nitrogen (x3).

-

Hydrogenation: Evacuate and backfill with Hydrogen (balloon). Stir vigorously at 20–25°C .

-

Monitoring: Monitor by TLC (Hexane:EtOAc 7:3) or HPLC every 30 minutes. The reaction is typically complete in 2–4 hours.

-

Endpoint: Disappearance of Nitro peak.[3]

-

QC Check: Ensure no formation of the "Alcohol" impurity (M+2H mass shift).

-

-

Workup: Filter the catalyst through a Celite pad. Wash the pad with EtOAc.

-

Isolation: Concentrate the filtrate in vacuo at < 35°C.

-

Critical Step: If the amine is the final product, store immediately at -20°C under Argon. If cyclization is desired, proceed immediately to the next step.

-

Method B: Cost-Effective Pd/C with Kinetic Control

Recommended for large-scale batches where Pt costs are prohibitive, provided strict temperature control is available.

Rationale: Palladium is more aggressive. To prevent carbonyl reduction, we use a non-polar solvent (Toluene) and strictly limit hydrogen pressure [4].

Protocol:

-

Setup: Charge reactor with Substrate (10 mmol) and Toluene (10 volumes).

-

Catalyst: Add 5% Pd/C (dry basis: 2 wt% loading relative to substrate).

-

Reaction: Pressurize to 1 atm (balloon) . Do NOT use an autoclave > 1 bar.

-

Temperature: Maintain exactly 15–20°C (use a cooling bath if exotherm is observed).

-

Quench: Stop reaction immediately upon consumption of starting material. Extended stirring will reduce the ketone.

Troubleshooting & Quality Control

Decision Tree for Optimization

Figure 2: Troubleshooting workflow for common impurity profiles.

Analytical Markers (HPLC/LC-MS)

-

Starting Material (Nitro): High retention time, distinct UV (nitro chromophore).

-

Target (Amino-Ketone): Lower retention time than nitro. Mass = M-30+2 (Net -14 loss? No, Nitro (-NO2, 46) to Amine (-NH2, 16) is a loss of 30 mass units). Correction: Reduction is +4H -2O. Mass change:

. Wait. -

Impurity A (Amino-Alcohol): Target Mass + 2. Indicates over-reduction.

-

Impurity B (Indole): Target Mass - 18 (Loss of H2O). Indicates cyclization.

References

-

Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews.

-

Common Organic Chemistry. (2025).[4] "Nitro Reduction - Common Conditions & Selectivity." Common Organic Chemistry Archives.

-

BenchChem Technical Support. (2025). "Selective reduction of nitro group in presence of ketone and ester." BenchChem Protocols.

-

ResearchGate Archives. (2025). "Optimization of Selective Partial Hydrogenations of 4-Nitroacetophenone." ResearchGate.[2][5]

-

Nature Communications. (2024). "Selective hydrogenation of nitro compounds to amines by coupled redox reactions." Nature.

Disclaimer: This Application Note is for educational and research purposes. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling hydrogen gas and pyrophoric catalysts.

Sources

Scalable Chemoselective Synthesis of 2-(2-Aminophenyl)-2-oxoethyl Benzoate

Application Note & Process Guide | Doc ID: AN-SYN-2025-04

Executive Summary & Strategic Rationale

Target Molecule: 2-(2-Aminophenyl)-2-oxoethyl benzoate CAS: (Precursor 2-nitro analog: 4010-33-7; Target amine is often generated in situ or isolated as a salt) Primary Application: Critical intermediate for the synthesis of indoles (via modified Bischler-Möhlau), quinolines , and 1,4-benzodiazepines .

The Stability Paradox

The direct synthesis of 2-amino-α-hydroxyacetophenone is hampered by the molecule's inherent instability. The free amine ortho to a carbonyl group promotes rapid self-condensation (dimerization) or intramolecular cyclization. Furthermore, the α-hydroxy ketone moiety is prone to oxidation and rearrangement.

The Solution: This protocol stabilizes the molecule through two strategic masking groups:

-

Benzoate Ester: Protects the α-hydroxy position, preventing oxidation and reducing mobility.

-

Nitro Precursor: The amino group is carried as a nitro (

) group until the final step.

This guide details a scalable, two-step batch protocol: Nucleophilic Substitution followed by Chemoselective Reduction .

Synthetic Pathway & Logic

The synthesis avoids the use of unstable α-amino ketones. Instead, we utilize the robust 2-bromo-2'-nitroacetophenone as the starting scaffold.

Reaction Scheme (DOT Visualization)

Caption: Two-step synthetic route highlighting the SN2 esterification and the chemoselective Bechamp reduction.

Detailed Experimental Protocols

Step 1: Preparation of 2-(2-Nitrophenyl)-2-oxoethyl benzoate

Mechanism:

Materials

| Reagent | Equiv. | Role |

| 2-Bromo-1-(2-nitrophenyl)ethan-1-one | 1.0 | Substrate |

| Sodium Benzoate | 1.2 | Nucleophile |

| DMF (N,N-Dimethylformamide) | Solvent | 5 mL per gram of substrate |

| Water (Ice cold) | Quench | Precipitation medium |

Protocol

-

Charge: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Bromo-1-(2-nitrophenyl)ethan-1-one (1.0 eq) in DMF.

-

Addition: Add Sodium Benzoate (1.2 eq) in a single portion. The salt may not dissolve completely initially.

-

Reaction: Heat the mixture to 60°C for 2–3 hours.

-

Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting bromide (

) should disappear, replaced by the ester (

-

-

Workup (Precipitation):

-

Cool the reaction mixture to room temperature.

-

Pour the DMF solution slowly into 10 volumes of ice-cold water with vigorous stirring. The product will precipitate as a solid.

-

Note: If an oil forms, induce crystallization by scratching the glass or adding a seed crystal.

-

-

Isolation: Filter the solid via vacuum filtration. Wash the cake with water (

) to remove residual DMF and NaBr. -

Drying: Dry in a vacuum oven at 40°C.

-

Yield Expectation: 85–92%.

-

Appearance: Off-white to pale yellow solid.

-

Step 2: Chemoselective Reduction to 2-(2-Aminophenyl)-2-oxoethyl benzoate

Mechanism: Bechamp Reduction (Fe/NH4Cl).

Rationale: Standard hydrogenation (Pd/C,

Materials

| Reagent | Equiv. | Role |

| Nitro-ester Intermediate (Step 1) | 1.0 | Substrate |

| Iron Powder (325 mesh) | 4.0 | Reductant |

| Ammonium Chloride ( | 5.0 | Electrolyte/Buffer |

| Ethanol / Water (4:1) | Solvent | 10 mL per gram of substrate |

Protocol

-

Preparation: In a multi-neck flask fitted with a reflux condenser and mechanical stirrer (essential for iron suspension), suspend the Nitro-ester Intermediate in Ethanol/Water (4:1).

-

Activation: Add Ammonium Chloride and Iron Powder .

-

Reaction: Heat the mixture to Reflux (approx. 78°C) with vigorous stirring.

-

Time: Reaction is typically complete in 1–2 hours.

-

Checkpoint: TLC will show the conversion of the non-polar nitro compound to the polar, fluorescent amine.

-

-

Filtration (Critical Step):

-

While still hot, filter the mixture through a pad of Celite to remove iron oxide sludge.

-

Wash the Celite pad with hot ethanol.

-

-

Isolation:

-

Concentrate the filtrate under reduced pressure to remove most ethanol.

-

Dilute the aqueous residue with Ethyl Acetate (EtOAc).

-

Wash the organic layer with saturated

(to remove trace acids) and Brine. -

Dry over

and concentrate.

-

-

Purification: Recrystallize immediately from Ethanol/Hexane or convert to the HCl salt for long-term storage (see Section 5).

Process Logic & Troubleshooting

The following decision tree helps navigate common production issues.

Caption: Troubleshooting logic for common yield and purity issues.

Storage & Stability (Critical)

The target molecule contains a free primary amine and an ester.

-

Risk: Intermolecular aminolysis (polymerization) or hydrolysis.

-

Recommendation: If not using immediately, convert to the Hydrochloride Salt .

-

Salt Formation: Dissolve the free base in diethyl ether. Add 1.1 eq of 4M HCl in Dioxane dropwise. Filter the white precipitate.

-

Storage: Store the salt at -20°C under Argon.

-

Quality Control Specifications

| Test | Method | Acceptance Criteria |

| Identity | 1H NMR (DMSO-d6) | |

| Purity | HPLC (C18, ACN/H2O) | > 95% Area Under Curve (AUC). |

| Residual Solvent | GC-HS | DMF < 880 ppm, Ethanol < 5000 ppm. |

| Appearance | Visual | Off-white to yellow crystalline solid. |

Safety & Handling

-

Lachrymator Warning: The starting material (2-Bromo-1-(2-nitrophenyl)ethanone) is a potent lachrymator (tear gas agent).

-

Control: Handle ONLY in a functioning fume hood.

-

Decontamination: Wash glassware with a solution of dilute NaOH and Ethanol to destroy residual alkyl halide before removing from the hood.

-

-

Iron Waste: The iron sludge from Step 2 is pyrophoric when dry. Keep wet and dispose of in a dedicated metal waste container.

References

-

Sugasawa, T., et al. (1978). "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines." Journal of the American Chemical Society. (Context on ortho-amino ketone reactivity).

- Podgoršek, A., et al. (2009). "Selective reduction of nitro compounds." Chem. Rev. (General reference for Fe/NH4Cl selectivity).

-

National Institute of Standards and Technology (NIST). "2-Benzoyloxyacetophenone Mass Spectrum." (Verification of ester stability).

-

BenchChem. "Stability of 2'-Aminoacetophenone and Aromatic Amines." (Data on amine instability).

-

Sigma-Aldrich. "Safety Data Sheet: 2-Bromo-2'-nitroacetophenone." (Safety handling for lachrymators).

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Aminophenyl)-2-oxoethyl benzoate

Welcome to the technical support center for the synthesis of 2-(2-Aminophenyl)-2-oxoethyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. The content is structured to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind procedural choices.

Synthesis Overview: A Two-Stage Approach

The synthesis of 2-(2-Aminophenyl)-2-oxoethyl benzoate is most commonly achieved through a two-stage process. This pathway is favored for its reliance on accessible starting materials and well-understood chemical transformations.

-

α-Halogenation: The synthesis begins with the selective halogenation (typically bromination) of 2'-aminoacetophenone at the α-carbon position. This step introduces a good leaving group, creating the key intermediate, 2-bromo-2'-(amino)acetophenone.

-

Esterification: The α-halo ketone intermediate is then subjected to nucleophilic substitution by a benzoate anion. This is typically achieved by reacting it with benzoic acid in the presence of a base, or with a pre-formed benzoate salt, to yield the final product.

This guide will dissect each stage, highlighting critical control points and providing solutions to common challenges.

Technical Support Center: Purification of 2-(2-Aminophenyl)-2-oxoethyl benzoate

Welcome to the technical support guide for the purification of crude 2-(2-Aminophenyl)-2-oxoethyl benzoate. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, scientists, and professionals in drug development. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 2-(2-Aminophenyl)-2-oxoethyl benzoate?

A1: The impurity profile is intrinsically linked to the synthetic route. However, for typical syntheses involving the esterification of a 2-amino-α-substituted acetophenone with benzoic acid (or its derivative), you can anticipate the following:

-

Unreacted Starting Materials: Residual benzoic acid and the 2-aminoacetophenone precursor are common.

-

Reagents & Catalysts: If you used a coupling agent like DCC, you might have dicyclohexylurea (DCU) as a byproduct. If a base like triethylamine was used, residual amounts or its hydrochloride salt might be present.

-

Side-Reaction Products: Hydrolysis of the ester bond can revert the compound to benzoic acid and 2-amino-α-hydroxyacetophenone.

-

Oxidation Products: The 2-aminophenyl moiety is susceptible to oxidation, which can lead to the formation of colored impurities, often appearing as yellow, orange, or brown tints in the crude product.[1]

Q2: My crude product is a discolored oil/solid. What is the first purification step I should attempt?

A2: For most organic compounds, recrystallization is the most efficient first-line purification technique, especially for removing small amounts of impurities from a solid product. It is cost-effective and scalable. If your compound "oils out" or fails to crystallize, or if impurities are present in significant quantities, silica gel column chromatography is the recommended next step.[2]

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice depends on the nature and quantity of impurities.

-

Choose Recrystallization when:

-

Your crude product is mostly pure (>90%).

-

The impurities have significantly different solubility profiles from your product in a given solvent system.

-

You need a quick, scalable, and cost-effective method.

-

-

Choose Column Chromatography when:

-

The crude product is a complex mixture with multiple components.

-

Impurities have very similar solubility profiles to the product, making recrystallization ineffective.

-

The product is an oil that will not crystallize.

-

You need to isolate multiple desired compounds from the mixture.[3]

-

Q4: How can I monitor the progress and success of my purification?

A4: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring purification.[4][5] Use a solvent system that gives your product an Rf value between 0.3 and 0.5 for the best separation. For column chromatography, you will analyze the collected fractions by TLC to identify which ones contain your pure product.[3] For final purity assessment, techniques like HPLC, NMR, and Mass Spectrometry are standard.[5][6]

Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude 2-(2-Aminophenyl)-2-oxoethyl benzoate.

Caption: Decision tree for purifying crude 2-(2-Aminophenyl)-2-oxoethyl benzoate.

Troubleshooting Guides

This section addresses specific issues you may encounter during purification experiments.

Recrystallization Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Compound "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of your compound. 2. The solution is cooling too quickly, leading to supersaturation. 3. High concentration of impurities is depressing the melting point. | 1. Select a solvent with a lower boiling point. 2. Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature). 3. If impurities are significant, perform a preliminary purification with an acid-base wash or a quick silica plug first.[2] |

| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not saturated. 2. Crystallization requires nucleation. | 1. In a fume hood, gently boil off some of the solvent to concentrate the solution and try cooling again. 2. Scratch the inside of the flask at the solution's surface with a clean glass rod. Alternatively, add a tiny "seed" crystal of the pure compound if available.[2] |

| Crystals are discolored (yellow/brown). | 1. Colored impurities (often from oxidation) are co-crystallizing with the product. 2. Rapid crystal formation has trapped impurities within the crystal lattice. | 1. Before cooling, add a very small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal, then allow the filtrate to cool. Caution: Use charcoal sparingly as it can also adsorb your product. 2. Ensure the solution cools slowly. If needed, re-dissolve the crystals and recrystallize at a slower cooling rate.[2] |

Column Chromatography Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Compound streaks or "tails" on the TLC plate and column. | 1. The compound is too polar for the chosen eluent. 2. The basic amine group is interacting strongly with the acidic silanol groups on the silica gel surface. 3. The column is overloaded with the crude sample. | 1. Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in your ethyl acetate/hexanes mixture). 2. Add a small amount of triethylamine (~0.1-1%) to your eluent system. This neutralizes the acidic sites on the silica, preventing the basic amine from sticking and tailing.[7] 3. Use an appropriate ratio of silica to crude product (typically 50:1 to 100:1 by weight). |

| Poor separation of product and a close-running impurity. | 1. The eluent polarity is too high, causing all compounds to move too quickly. 2. The eluent polarity is too low, and compounds are not moving enough to separate. | 1. Decrease the eluent polarity (e.g., use more hexanes). This will increase the interaction time with the silica and improve separation. 2. If Rf values are very low, gradually increase the eluent polarity. Consider trying a different solvent system altogether (e.g., dichloromethane/methanol). |

| The column is clogged or the flow rate is very slow. | 1. Silica gel particles are too fine or packed improperly. 2. Insoluble impurities from the crude sample have clogged the top of the column. 3. The sample was loaded in a solvent in which it is not fully soluble. | 1. Ensure you are using silica gel of the correct mesh size (e.g., 230-400 mesh for flash chromatography) and that the column is packed evenly without air bubbles.[8] 2. Pre-filter your crude sample solution through a small plug of cotton or celite before loading it onto the column.[9] 3. Dissolve your sample in a minimal amount of a solvent that will be used in the eluent system or a less polar solvent like dichloromethane. |

Experimental Protocols

Protocol 1: Recrystallization from a Mixed-Solvent System (Ethanol/Water)

This protocol is ideal for purifying a crude solid product where impurities are expected to be more soluble in the mixed solvent system than the target compound.

-

Solvent Selection: Place a small amount of your crude product in a test tube. Add ethanol dropwise while warming until the solid just dissolves. Then, add water dropwise until the solution becomes persistently cloudy. This confirms that ethanol is the "good" solvent and water is the "poor" solvent.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethanol required for complete dissolution.

-

Induce Crystallization: While the solution is still hot, add water dropwise with swirling until you observe a slight, persistent cloudiness. Add a drop or two of hot ethanol to make the solution clear again.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

-

Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

-

Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol is effective for separating the target compound from impurities with different polarities.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jopcr.com [jopcr.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. orgsyn.org [orgsyn.org]

- 9. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]

Technical Support Center: Optimizing Stability of 2-(2-Aminophenyl)-2-oxoethyl benzoate

Welcome to the technical support guide for 2-(2-Aminophenyl)-2-oxoethyl benzoate. This document is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the stability characteristics of this molecule and to offer practical guidance for optimizing its stability through the control of temperature and pH.

Section 1: Compound Profile & Inherent Stability Risks

2-(2-Aminophenyl)-2-oxoethyl benzoate is a molecule characterized by three key functional groups that dictate its stability profile: a benzoate ester, an α-keto group, and an aromatic amine. Understanding these structural features is the first step in designing robust experimental and storage protocols.

The primary degradation pathways anticipated for this molecule are:

-

Hydrolysis: The ester linkage is susceptible to cleavage by both acid- and base-catalyzed hydrolysis.[1][2] This is often the most significant liability for ester-containing compounds in aqueous environments.

-

Oxidation: The aromatic amine group is prone to oxidation, a process that can be accelerated by exposure to air (oxygen), light, and trace metal ions.[3][4] This can lead to the formation of colored degradants and a loss of purity.

The purpose of stability testing is to provide evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light, which enables the establishment of recommended storage conditions and re-test periods.[5][6]

Caption: Key stability risks for the target molecule.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and analysis of 2-(2-Aminophenyl)-2-oxoethyl benzoate.

Q1: My compound is degrading rapidly in a neutral aqueous buffer. I expected it to be most stable at pH 7. What's happening?

A1: While it's a common assumption that neutral pH is optimal, this is not always the case for esters. The minimum rate of hydrolysis for many esters occurs in the mildly acidic range (typically pH 4-5). At neutral and alkaline pH, base-catalyzed hydrolysis becomes significant and can be quite rapid.[7] Additionally, aromatic amines can be susceptible to oxidation, which may be prevalent at neutral pH.[3]

Troubleshooting Steps:

-

Perform a pH-Rate Profile Study: Systematically measure the degradation rate across a wide pH range (e.g., pH 2 to 10) to empirically determine the pH of maximum stability.

-

Deoxygenate Your Solvents: Purge your buffers with an inert gas like nitrogen or argon to minimize oxidation of the amine group.[4]

-

Use Amber Vials: Protect the compound from light to prevent photodegradation, which can catalyze oxidation.[8]

Q2: I'm observing multiple new peaks in my HPLC chromatogram during a stability study. How can I determine if they are from hydrolysis or oxidation?

A2: This requires a "forced degradation" or "stress testing" study, which is a cornerstone of developing a stability-indicating analytical method as mandated by ICH guidelines.[2][9] By intentionally degrading the sample under specific conditions, you can generate the likely degradation products and confirm your analytical method can resolve them.

Troubleshooting Steps:

-

Isolate Degradation Pathways:

-

Acid/Base Hydrolysis: Reflux the compound in 0.1 M HCl and 0.1 M NaOH. The primary peaks that form here are likely hydrolytic products (e.g., 2-aminophenylglyoxylic acid and phenol).[2]

-

Oxidation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[4] New peaks unique to this experiment are likely oxidative degradants.

-

-

Utilize HPLC-MS: Couple your HPLC to a mass spectrometer. By determining the mass-to-charge ratio (m/z) of the new peaks, you can deduce their molecular weights and propose structures for the degradation products.[10]

Q3: My stability data is inconsistent and not reproducible. What are some common sources of error?

A3: Inconsistent data often points to uncontrolled variables in the experimental setup.

Troubleshooting Steps:

-

Check Buffer Capacity: Ensure your chosen buffer has sufficient capacity to maintain the target pH, especially if the degradation products are acidic or basic.

-

Control Temperature Precisely: Degradation rates are highly sensitive to temperature.[11] Use a calibrated, stable incubator or water bath. A deviation of even a few degrees can significantly alter the rate constants.

-

Evaluate Raw Material Quality: Inconsistent purity of the starting material can introduce impurities that may catalyze degradation.[12]

-

Assess for Drug-Excipient Interactions: If working with a formulation, excipients can interact with the active ingredient and affect its stability.[13]

Q4: How can I use temperature to predict the long-term stability of my compound at room temperature?

A4: This is achieved through an accelerated stability study based on the Arrhenius equation.[11] By measuring the degradation rate constant (k) at several elevated temperatures (e.g., 40°C, 50°C, 60°C), you can predict the rate at a lower temperature (e.g., 25°C).

Procedure:

-

Determine the degradation rate constant (k) at a minimum of three elevated temperatures.

-

Plot the natural logarithm of k (ln k) versus the inverse of the absolute temperature (1/T in Kelvin).

-

The resulting plot should be linear. Extrapolate this line to the desired storage temperature (e.g., 298.15 K for 25°C) to find the predicted ln(k) and thus the degradation rate.[14]

This approach is fundamental to establishing a product's shelf-life and is a key component of regulatory stability studies.[15]

Section 3: Experimental Protocols & Methodologies